molecular formula C24H24N4O5 B4879118 N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide

Cat. No. B4879118
M. Wt: 448.5 g/mol
InChI Key: NNIAHDIRBAQPKY-RYQLWAFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide (abbreviated as EBFH) is a synthetic compound with potential applications in various fields of science. EBFH is a derivative of furan and is synthesized through a condensation reaction between 3-ethoxybenzaldehyde and furan-2,5-dicarbohydrazide.

Mechanism of Action

The exact mechanism of action of N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide is not fully understood. However, studies have shown that N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide can inhibit the activity of certain enzymes and proteins, leading to the suppression of cancer cell growth and inflammation. N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide has been shown to exhibit anti-cancer, anti-bacterial, and anti-inflammatory properties. In cancer cells, N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide induces apoptosis through the activation of caspases, leading to the suppression of tumor growth. In bacterial cells, N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide inhibits the activity of certain enzymes, leading to the inhibition of bacterial growth. Inflammation is also suppressed by N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide through the inhibition of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide in lab experiments is its ease of synthesis. N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide can be synthesized through a simple one-pot reaction, making it a cost-effective and efficient building block for the synthesis of other organic compounds. However, one limitation of using N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide is its low solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research and development of N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide. One direction is the synthesis of N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide derivatives with enhanced properties such as solubility and bioactivity. Another direction is the application of N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide in the synthesis of functional materials such as metal-organic frameworks for catalysis and gas storage. Additionally, further studies are needed to fully understand the mechanism of action of N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide and its potential applications in various fields of science.

Synthesis Methods

N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide is synthesized through a simple one-pot condensation reaction between 3-ethoxybenzaldehyde and furan-2,5-dicarbohydrazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux at a temperature of 60-80°C for several hours. The product is then purified through recrystallization to obtain a pure crystalline compound.

Scientific Research Applications

N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide has shown potential applications in various fields of science, including chemistry, biology, and material science. In chemistry, N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide can be used as a building block for the synthesis of other organic compounds. In biology, N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide has been shown to exhibit anti-cancer, anti-bacterial, and anti-inflammatory properties. In material science, N'~2~,N'~5~-bis(3-ethoxybenzylidene)-2,5-furandicarbohydrazide can be used as a precursor for the synthesis of functional materials such as polymers and metal-organic frameworks.

properties

IUPAC Name

2-N,5-N-bis[(E)-(3-ethoxyphenyl)methylideneamino]furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-3-31-19-9-5-7-17(13-19)15-25-27-23(29)21-11-12-22(33-21)24(30)28-26-16-18-8-6-10-20(14-18)32-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)(H,28,30)/b25-15+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIAHDIRBAQPKY-RYQLWAFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC(=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~2~,N'~5~-bis[(E)-(3-ethoxyphenyl)methylidene]furan-2,5-dicarbohydrazide

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